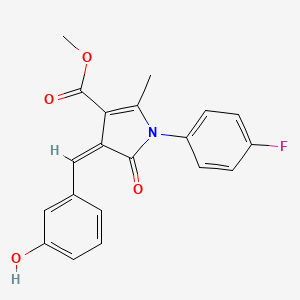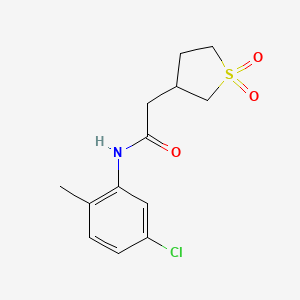![molecular formula C15H17N3O4S2 B4640631 1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4640631.png)
1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine derivatives often involves multi-step organic reactions that may include nucleophilic substitution, amidation, and sulfonation. These reactions are carefully orchestrated to introduce the desired functional groups into the piperazine scaffold. A notable synthesis approach involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, indicating the complexity and specificity of the synthetic routes required to produce these compounds (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, is characterized by various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These techniques help in elucidating the spatial arrangement of atoms within the molecule and confirming the presence of specific functional groups. For instance, the crystal structure studies provide insights into the arrangement of molecules and the type of interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal structure (C. S. A. Kumar et al., 2007).
Chemical Reactions and Properties
The chemical behavior of 1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine derivatives is influenced by the functional groups attached to the piperazine ring. These molecules may undergo reactions such as sulfomethylation, which introduces sulfonate groups, affecting their solubility and potentially their biological activity. The choice of reaction conditions, such as solvent and temperature, plays a crucial role in the efficiency and outcome of these reactions (J. van Westrenen & A. Sherry, 1992).
Physical Properties Analysis
The physical properties of piperazine derivatives, including their melting points, solubility, and crystal structure, are essential for understanding their behavior in different environments. These properties can significantly influence their handling, formulation, and application in various fields. X-ray crystallography, in particular, provides detailed information on the molecular and crystal packing, offering insights into the stability and solid-state behavior of these compounds (M. Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-[(3-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine derivatives are central to their reactivity and interactions with biological targets. These properties are determined by the electronic structure, which can be studied through methods like density functional theory (DFT). DFT studies help in understanding the electron distribution within the molecule, which influences its reactivity, binding affinity, and overall biological activity (Jun-Li Xiao et al., 2022).
Propiedades
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-18(20)13-3-1-5-15(11-13)24(21,22)17-8-6-16(7-9-17)12-14-4-2-10-23-14/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSGBQVOFOAZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4640550.png)
![4-({[(2-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4640556.png)
![N-(sec-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4640566.png)
![3-amino-4-(2-furyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4640583.png)
![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4640590.png)
![2-[(cyclohexylcarbonyl)amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4640593.png)
![1-(4-fluorophenyl)-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4640595.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4640603.png)
![5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4640609.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-4-biphenylcarboxamide](/img/structure/B4640614.png)

![4-(3-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4640619.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4640634.png)
